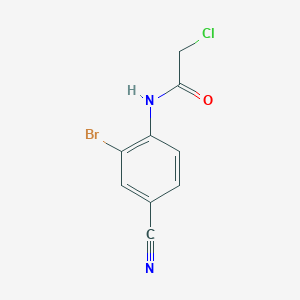
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypyrrolidine-2-carboxamide, commonly referred to as FTDC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTDC belongs to the class of thiochromene derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of FTDC involves the modulation of various signaling pathways in the cells. It has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and prostaglandins. Additionally, FTDC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
FTDC has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of prostaglandins. Additionally, FTDC has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, FTDC has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
FTDC has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, FTDC also has some limitations, such as its low bioavailability and poor pharmacokinetic properties. Therefore, it is necessary to optimize the formulation and delivery methods of FTDC to improve its efficacy and reduce its toxicity.
Future Directions
There are several future directions for the research on FTDC. Firstly, more studies are needed to explore the potential therapeutic applications of FTDC in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Secondly, the optimization of the formulation and delivery methods of FTDC is necessary to improve its bioavailability and pharmacokinetic properties. Thirdly, the development of more potent and selective derivatives of FTDC is required to enhance its therapeutic efficacy and reduce its toxicity. Finally, the investigation of the mechanism of action of FTDC at the molecular level is necessary to provide insights into its biological activity and facilitate the development of new drugs based on FTDC.
In conclusion, FTDC is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of FTDC as a therapeutic agent.
Synthesis Methods
The synthesis of FTDC involves the reaction of 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine with 4-hydroxypyrrolidine-2-carboxylic acid under appropriate conditions. The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, resulting in the final product, FTDC. The purity and yield of FTDC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
FTDC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, FTDC has been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-8-1-2-13-10(5-8)11(3-4-20-13)17-14(19)12-6-9(18)7-16-12/h1-2,5,9,11-12,16,18H,3-4,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBODSPGPEBUNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)C3CC(CN3)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-4-hydroxypyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)

![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)

![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)


![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)

